Unique Scaffold Identity: Oxan-4-yl vs. Common 3-Methyl-1,2,4-Oxadiazole Analogs
The compound possesses a distinct 3-(oxan-4-yl)-1,2,4-oxadiazole motif. The closest common analog in screening libraries is the 3-methyl substituted variant. The oxan-4-yl group introduces a saturated, 6-membered oxygen heterocycle, increasing the fraction of sp3-hybridized carbons, which is often correlated with improved clinical success [1]. While no direct activity comparison exists, the structural differentiation is quantifiable: the oxan-4-yl group adds significant steric bulk and a hydrogen bond acceptor compared to a methyl group.
| Evidence Dimension | Core Scaffold Substituent at Oxadiazole 3-Position |
|---|---|
| Target Compound Data | Oxan-4-yl (tetrahydro-2H-pyran-4-yl) group; C5H9O; Molecular Weight contribution: 85.1 g/mol |
| Comparator Or Baseline | 3-Methyl-1,2,4-oxadiazole analog; CH3; Molecular Weight contribution: 15.0 g/mol |
| Quantified Difference | The oxan-4-yl group contributes an additional 70.1 g/mol and introduces a ring oxygen with hydrogen bond acceptor capability absent in the methyl analog. |
| Conditions | Structural comparison based on chemical formula and known substituent properties. |
Why This Matters
For lead identification, this unique scaffold element provides a distinct chemical space exploration opportunity not offered by common 3-methyl oxadiazole library compounds.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. View Source
